1H-1-benzazepine-2,5-dione

NMDA receptor pharmacology Glycine site antagonist Structure-activity relationship

1H-1-Benzazepine-2,5-dione (CAS 10315-38-5) is the unsubstituted parent heterocycle of the benzazepine-2,5-dione family, featuring a seven-membered azepine ring fused to a benzene ring with two carbonyl groups at positions 2 and It serves as the fundamental building block for synthesizing biologically active derivatives targeting N-methyl-D-aspartate (NMDA) receptors and protein kinases. The compound is also designated NSC 240464 and exists predominantly in the (Z)-configuration due to restricted tautomerism compared to monocyclic azepines.

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
CAS No. 10315-38-5
Cat. No. B3045208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1-benzazepine-2,5-dione
CAS10315-38-5
Molecular FormulaC10H7NO2
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=CC(=O)N2
InChIInChI=1S/C10H7NO2/c12-9-5-6-10(13)11-8-4-2-1-3-7(8)9/h1-6H,(H,11,13)
InChIKeyCIVZHVZUMZYFJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-1-Benzazepine-2,5-dione (CAS 10315-38-5): Core Scaffold Definition for Procurement Specification


1H-1-Benzazepine-2,5-dione (CAS 10315-38-5) is the unsubstituted parent heterocycle of the benzazepine-2,5-dione family, featuring a seven-membered azepine ring fused to a benzene ring with two carbonyl groups at positions 2 and 5. It serves as the fundamental building block for synthesizing biologically active derivatives targeting N-methyl-D-aspartate (NMDA) receptors [1] and protein kinases [2]. The compound is also designated NSC 240464 and exists predominantly in the (Z)-configuration due to restricted tautomerism compared to monocyclic azepines [3].

Why 1H-1-Benzazepine-2,5-dione Cannot Be Replaced by Other Benzazepines or Benzodiazepines in Procurement


Generic substitution among benzazepine-2,5-diones fails because the unsubstituted parent scaffold occupies a unique position on the structure-activity continuum: it is an essential negative control and synthetic precursor, deliberately devoid of the functional groups that drive receptor binding. In NMDA receptor glycine site pharmacology, removal of the 3-hydroxyl group—the only structural difference between 1H-1-benzazepine-2,5-dione and its active 3-hydroxy analog (HBAD)—completely eliminates antagonist potency [1]. Similarly, in synthetic chemistry, the cyclization of kynurenine derivatives to form 1-benzazepine-2,5-diones proceeds less readily than the analogous formation of 1,4-benzodiazepine-2,5-diones [2], confirming that benzodiazepine scaffolds are not synthetic drop-in replacements. The following quantitative evidence establishes the verifiable dimensions where this compound differentiates from its closest in-class analogs.

1H-1-Benzazepine-2,5-dione: Head-to-Head Quantitative Differentiation Evidence


NMDA Receptor Glycine Site Antagonist Potency: Loss-of-Function Differentiation from 3-Hydroxy Analog

The unsubstituted 1H-1-benzazepine-2,5-dione serves as the definitive negative control in the HBAD (3-hydroxy-1H-1-benzazepine-2,5-dione) series. Guzikowski et al. (1996) explicitly demonstrated that removal of the 3-hydroxyl group eliminates NMDA receptor glycine site antagonist activity [1]. In contrast, the 3-hydroxy analog (HBAD) shows measurable potency: the 8-chloro derivative (HBAD 6) exhibits an IC50 of 0.013 μM in [³H]-DCKA binding assays and Kb values of 0.026 μM (NR1a/2C oocytes) and 0.048 μM (cortical neurons) [1]. This binary activity difference (active vs. inactive) makes 1H-1-benzazepine-2,5-dione the essential null-activity reference standard for any NMDA glycine site screening cascade.

NMDA receptor pharmacology Glycine site antagonist Structure-activity relationship

Synthetic Cyclization Efficiency: Benzazepine vs. Benzodiazepine Core Formation from Kynurenine Derivatives

Rivett and Stewart (1978) reported that thermal cyclization of N-protected DL-kynurenine derivatives to form 3-substituted 3,4-dihydro-1H-1-benzazepine-2,5-diones proceeds less readily than the analogous formation of 1,4-benzodiazepine-2,5-diones from o-aminobenzoylamino acids [1]. This direct reactivity comparison under identical cyclization conditions establishes that the benzazepine-2,5-dione ring system is inherently more synthetically demanding to construct than the corresponding benzodiazepine-2,5-dione scaffold. The differential cyclization propensity directly impacts route scouting, reaction optimization requirements, and achievable yields.

Heterocyclic synthesis Thermal cyclization Kynurenine chemistry

Commercial Purity Specification: Vendor Batch Analysis vs. Typical In-House Synthetic Crude

The commercially sourced 1H-1-benzazepine-2,5-dione (CAS 10315-38-5) is certified to a minimum purity specification of NLT 98% (HPLC) under ISO-certified quality systems . This specification contrasts with typical in-house synthetic products, where crude purity prior to crystallization is reported as >80% by ¹H NMR, requiring additional recrystallization (DMSO/H₂O) to achieve a product with mp 225–226°C . The pre-validated NLT 98% commercial material eliminates the need for in-house purification optimization and provides batch-to-batch consistency essential for reproducible biological assays.

Chemical procurement Quality control Batch purity analysis

Scaffold Versatility: Multi-Target Derivatization Potential vs. Single-Pharmacophore Analogs

The unsubstituted 1H-1-benzazepine-2,5-dione core serves as a platform scaffold from which structurally diverse bioactive molecules can be derived. Sonogashira alkynylation at the 7-position of the 3,4-dihydro variant produces the multi-kinase inhibitor 7-[(4-methoxyphenyl)ethynyl]-3,4-dihydro-1H-1-benzazepine-2,5-dione, which was tested against 57 cancer cell lines and demonstrated selective antiproliferative activity against two leukemia cell lines [1]. Simultaneously, the same core scaffold is the starting point for NMDA receptor glycine site antagonists [2], antiallergic IgE-binding inhibitors [3], and dopamine D3 receptor antagonists [4]. This orthogonal derivatizability—spanning CNS, oncology, and immunology targets from a single chemical starting point—distinguishes the parent scaffold from pre-functionalized analogs that lock the user into a single pharmacophore trajectory.

Kinase inhibitor design Scaffold derivatization Multi-target drug discovery

Tautomeric Restriction: Distinct Physicochemical Behavior vs. Monocyclic Azepines and 1,4-Benzodiazepine-2,5-diones

The tautomeric behavior of 1H-1-benzazepine-2,5-dione is fundamentally constrained relative to monocyclic azepines: the number of accessible tautomers is restricted to those in which the carbocyclic ring retains its benzenoid character [1]. This restriction confers a more predictable solution-phase speciation profile compared to monocyclic azepine-2,5-diones, which can access a broader range of tautomeric states. Furthermore, the 1,4-benzodiazepine-2,5-dione scaffold, while structurally related, exhibits distinct tautomeric equilibria due to the different position of the second nitrogen atom, leading to divergent hydrogen-bonding donor/acceptor patterns and solubility characteristics.

Tautomerism Physicochemical characterization Heterocyclic chemistry

1H-1-Benzazepine-2,5-dione: Evidence-Backed Procurement Application Scenarios


NMDA Receptor Screening Cascades: Authentic Null-Activity Reference Compound

In electrophysiological or radioligand binding assays for NMDA receptor glycine site antagonists, the parent 1H-1-benzazepine-2,5-dione serves as the only structurally authentic negative control devoid of 3-hydroxyl-driven activity. As demonstrated by Guzikowski et al., removal of the 3-hydroxyl group eliminates measurable antagonist potency, while 8-substituted HBAD analogs achieve IC50 values as low as 0.013 μM [1]. Laboratories should procure this compound at NLT 98% purity to establish the assay's baseline noise floor without interference from trace active impurities.

Multi-Target Kinase and CNS Library Construction: Unsubstituted Scaffold as Diversification Starting Point

Medicinal chemistry groups constructing parallel screening libraries benefit from the orthogonal derivatizability of the parent scaffold. The same core structure yields NMDA glycine site antagonists through C3 hydroxylation [1], multi-kinase inhibitors through C7 Sonogashira alkynylation [2], and dopamine D3 antagonists through further annulation [3]. Procuring the unsubstituted parent compound enables access to all four target classes from a single inventory item, reducing procurement complexity compared to purchasing each pre-functionalized analog separately.

Synthetic Methodology Development: Benchmark Substrate for Cyclization and Functionalization Studies

The inherently more demanding cyclization of kynurenine derivatives to benzazepine-2,5-diones versus benzodiazepine-2,5-diones [4] makes this scaffold an ideal benchmark substrate for developing new heterocyclization methodologies. The commercial availability of the pre-formed scaffold at defined purity allows methodology groups to focus on downstream functionalization (e.g., electrophilic aromatic substitution, cross-coupling) without investing effort in the rate-limiting ring-closure step.

Quality Control and Analytical Reference Standard Programs

For analytical chemistry laboratories supporting pharmaceutical development, the restricted tautomerism of 1H-1-benzazepine-2,5-dione [5] provides more predictable and reproducible chromatographic and spectroscopic behavior compared to monocyclic azepine-2,5-diones. The ISO-certified NLT 98% commercial material serves as a qualified reference standard for HPLC method development, impurity profiling, and batch release testing of benzazepine-based drug substances.

Quote Request

Request a Quote for 1H-1-benzazepine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.